

Application Note: Stability Profiling of 2-Propoxybenzoic Acid

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Compound of Interest

Compound Name: *2-Propoxybenzoic acid*

Cat. No.: *B140513*

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A Comprehensive Guide to Forced Degradation and Method Development

Introduction

2-Propoxybenzoic acid is a salicylic acid derivative that serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[1] As with any compound intended for pharmaceutical use, a thorough understanding of its stability profile is a critical regulatory requirement and a fundamental aspect of drug development. Stability studies provide essential evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.^[2]

This application note provides a comprehensive framework for conducting stability studies on **2-Propoxybenzoic acid**. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for forced degradation (stress testing) and the development of a stability-indicating analytical method. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q1A(R2) for stability testing, Q1B for photostability, and Q2(R1) for the validation of analytical procedures.^{[1][3][4][5]}

The primary objective of these studies is to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and establish a validated analytical method capable of separating and quantifying the parent compound from its potential degradation products.^[6]

Physicochemical Profile of 2-Propoxybenzoic Acid

A foundational understanding of the physicochemical properties of **2-Propoxybenzoic acid** is essential for designing robust stability studies and analytical methods.

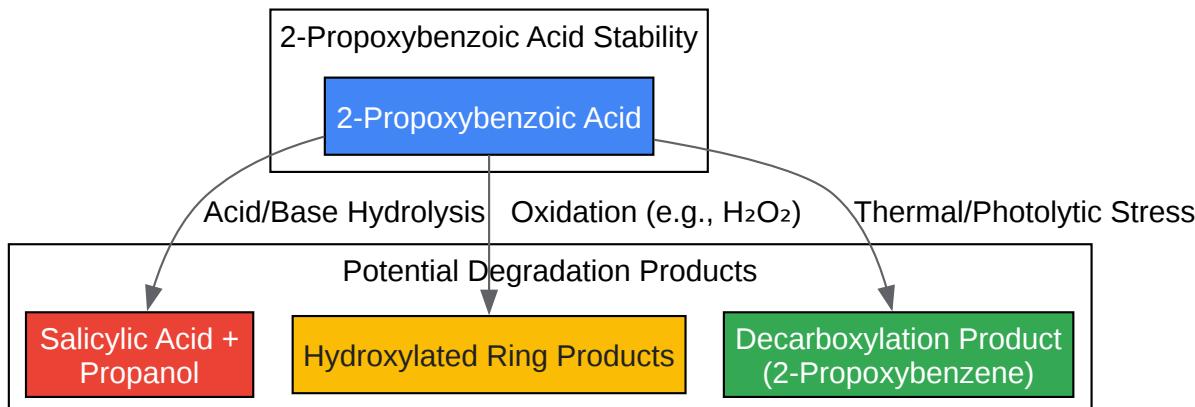
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[7]
Molecular Weight	180.20 g/mol	[7]
Appearance	White to off-white crystal/solid	[1] [7]
Melting Point	35-40 °C	[2] [3] [7]
Boiling Point	207 °C @ 40 mmHg	[2] [3]
Solubility	Soluble in alcohol, ether, DMSO, Methanol; Insoluble in water.	[2] [3] [7]
pKa	4.24 @ 20°C	[2]

Postulated Degradation Pathways

The chemical structure of **2-Propoxybenzoic acid**, featuring an ether linkage and a carboxylic acid on an aromatic ring, suggests two primary points of susceptibility to degradation. Forced degradation studies are designed to intentionally stress these bonds to identify the resulting products.

- Acid/Base-Catalyzed Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, which would likely yield salicylic acid and a propyl-containing byproduct (e.g., propanol).[\[8\]](#)
- Oxidative Degradation: The aromatic ring and the benzylic position of the propoxy group are potential sites for oxidation. This could lead to the formation of hydroxylated derivatives on the ring, similar to the degradation of salicylic acid which can form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[\[9\]](#)

- Thermal/Photolytic Degradation: High energy input from heat or light could induce decarboxylation or facilitate homolytic cleavage of the ether bond.



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Caption: Potential degradation pathways for **2-Propoxybenzoic acid**.

Development of a Stability-Indicating Analytical Method (HPLC-UV)

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for this purpose.[10]

Rationale for Method Selection

- Specificity:** RP-HPLC provides excellent resolving power to separate the non-polar **2-Propoxybenzoic acid** from potentially more polar degradation products (e.g., salicylic acid, hydroxylated derivatives).
- Sensitivity & Linearity:** The aromatic ring in the molecule acts as a strong chromophore, allowing for sensitive detection by UV absorbance over a wide concentration range.[11]

- Robustness: The method is highly reproducible and can be standardized across different laboratories.

Protocol: HPLC Method Development and Validation

This protocol outlines the steps to develop and validate a SIM according to ICH Q2(R1) guidelines.[\[4\]](#)[\[11\]](#)

Step 1: Initial Method Development

- Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase Selection:
 - Prepare Mobile Phase A: 0.1% Formic Acid in Water.
 - Prepare Mobile Phase B: 0.1% Acetonitrile.
 - The use of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
- Gradient Elution: Begin with a gradient to effectively separate all potential components. A typical starting gradient might be: 40% B to 90% B over 15 minutes.
- Detection Wavelength: Determine the wavelength of maximum absorbance (λ -max) for **2-Propoxybenzoic acid** using a UV-Vis spectrophotometer or a diode array detector (DAD). A wavelength between 250-280 nm is a likely starting point.
- Optimization: Adjust the gradient, flow rate (start at 1.0 mL/min), and column temperature (start at 30°C) to achieve a retention time of 5-10 minutes for the parent peak, good resolution (>2) between all peaks, and acceptable peak symmetry (tailing factor < 1.5).

Step 2: Method Validation (as per ICH Q2(R1))

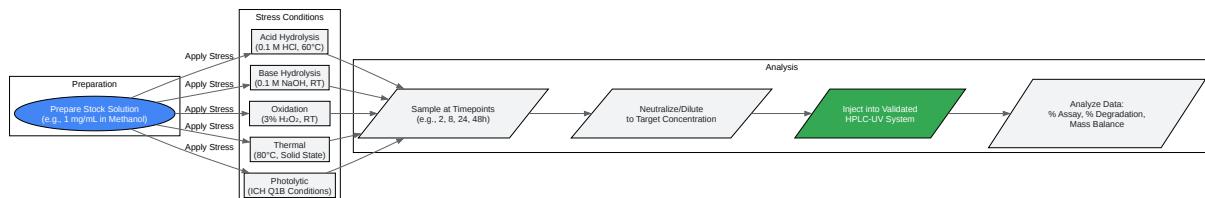
- Specificity: Analyze stressed (degraded) samples. The method is specific if the peaks for the degradation products are well-resolved from the main **2-Propoxybenzoic acid** peak. Peak purity analysis using a DAD is essential.

- Linearity: Prepare a series of at least five standard solutions of **2-Propoxybenzoic acid** over a concentration range (e.g., 5-150 $\mu\text{g/mL}$). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r^2) should be ≥ 0.999 .
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of **2-Propoxybenzoic acid** at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
- Precision (Repeatability & Intermediate Precision):
 - Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be $\leq 2.0\%$.
 - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD between the data sets should be $\leq 2.0\%$.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Robustness: Intentionally vary method parameters (e.g., $\pm 2\%$ mobile phase composition, $\pm 0.1 \text{ mL/min}$ flow rate, $\pm 5^\circ\text{C}$ column temperature) and assess the impact on the results. The results should remain unaffected by minor variations.

Parameter	Suggested HPLC Conditions
Instrument	HPLC with UV/DAD Detector
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min
Gradient	40% B to 90% B over 15 min, hold 5 min, return to initial
Column Temp.	30 °C
Detection	DAD, monitor at λ -max (e.g., ~275 nm)
Injection Vol.	10 μ L

Forced Degradation Study Protocols

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradation products without destroying the molecule entirely.[6][7][9]



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Caption: General workflow for forced degradation studies.

General Sample Preparation

Prepare a stock solution of **2-Propoxybenzoic acid** at a concentration of approximately 1 mg/mL.^[7] Due to its solubility, methanol or a 50:50 mixture of methanol:water is a suitable solvent. For each condition, a control sample (stored at 2-8°C, protected from light) must be prepared and analyzed alongside the stressed samples.

Protocol: Acid Hydrolysis

- Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
- Stress Condition: Place the vial in a water bath or oven at 60°C.

- Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, and 48 hours).
- Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
- Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol: Base Hydrolysis

- Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
- Stress Condition: Keep the vial at room temperature (25°C). Basic hydrolysis is often faster than acidic hydrolysis.
- Sampling: Withdraw aliquots at shorter time points (e.g., 1, 4, 8, and 24 hours).
- Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.
- Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol: Oxidative Degradation

- Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
- Stress Condition: Keep the vial at room temperature (25°C), protected from light.
- Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, and 48 hours).
- Quenching: There is no universal quenching agent for oxidation. Diluting the sample with the mobile phase immediately before injection is often sufficient to slow the reaction.
- Analysis: Dilute the sample with the mobile phase for HPLC analysis.

Protocol: Thermal Degradation

- Preparation: Place a thin layer of solid **2-Propoxybenzoic acid** powder in an open glass vial.

- Stress Condition: Place the vial in a calibrated oven at 80°C.
- Sampling: At each time point (e.g., 1, 3, 7 days), remove a vial.
- Analysis: Accurately weigh a portion of the stressed solid, dissolve it in the solvent (methanol), and dilute to a known concentration for HPLC analysis.

Protocol: Photostability

- Preparation: Prepare samples of the solid drug substance and a solution (e.g., 0.5 mg/mL in 50:50 methanol:water). Place them in chemically inert, transparent containers.
- Control: Prepare identical "dark" control samples by wrapping the containers in aluminum foil.
- Stress Condition: Expose the samples in a calibrated photostability chamber according to ICH Q1B guidelines.^{[3][12]} The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.^{[13][14]}
- Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by HPLC.

Data Analysis and Interpretation

For each stress condition and time point, the following calculations should be performed:

- Percent Assay:
 - $$\% \text{ Assay} = (\text{Area of Stressed Sample} / \text{Area of Control Sample}) * 100$$
- Percent Degradation:
 - $$\% \text{ Degradation} = 100 - \% \text{ Assay}$$
- Mass Balance:
 - $$\text{Mass Balance (\%)} = [(\text{Assay \% of Parent}) + (\text{Sum of \% Area of All Degradants})]$$

- A mass balance between 95-105% provides confidence that all major degradation products have been detected by the analytical method.

The results from these studies will reveal the intrinsic stability of **2-Propoxybenzoic acid**, its degradation pathways, and validate the specificity of the developed HPLC method, forming a crucial part of the regulatory submission package.

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